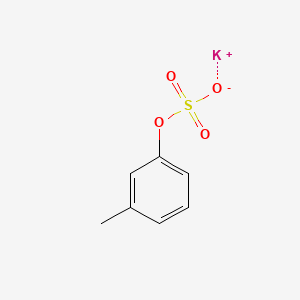![molecular formula C16H17N3 B13445165 (R)-1-(6-Methyl-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B13445165.png)
(R)-1-(6-Methyl-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-1-(6-Methyl-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine is a chiral compound belonging to the class of benzimidazole derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(6-Methyl-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of Methyl and Phenyl Groups: The methyl and phenyl groups can be introduced through alkylation reactions using appropriate alkyl halides.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the ®-enantiomer. This can be achieved using chiral chromatography or by forming diastereomeric salts with chiral acids.
Industrial Production Methods
Industrial production methods may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and employing efficient purification techniques.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the benzimidazole core or the methyl group.
Reduction: Reduction reactions can be used to modify the benzimidazole core or reduce any nitro groups present.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or alkyl halides (R-X) are used under appropriate conditions.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions may introduce various functional groups onto the phenyl ring.
科学研究应用
Chemistry
Catalysis: Benzimidazole derivatives are often used as ligands in catalytic reactions.
Material Science: These compounds can be used in the synthesis of advanced materials with specific properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Antimicrobial Activity: Benzimidazole derivatives are known for their antimicrobial properties.
Medicine
Drug Development: The compound can be a lead molecule for developing new drugs targeting specific diseases.
Therapeutic Agents: It may have potential as an anti-inflammatory, anticancer, or antiviral agent.
Industry
Agriculture: The compound may be used in the development of agrochemicals.
Pharmaceuticals: It can be used in the synthesis of pharmaceutical intermediates.
作用机制
The mechanism of action of ®-1-(6-Methyl-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
相似化合物的比较
Similar Compounds
(S)-1-(6-Methyl-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine: The enantiomer of the compound.
1-Phenyl-1H-benzo[D]imidazole: A simpler benzimidazole derivative.
2-Methyl-1H-benzo[D]imidazole: Another benzimidazole derivative with a different substitution pattern.
Uniqueness
®-1-(6-Methyl-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine is unique due to its specific chiral configuration and substitution pattern, which may confer distinct biological activities and chemical properties compared to its analogs.
属性
分子式 |
C16H17N3 |
|---|---|
分子量 |
251.33 g/mol |
IUPAC 名称 |
(1R)-1-(6-methyl-1-phenylbenzimidazol-2-yl)ethanamine |
InChI |
InChI=1S/C16H17N3/c1-11-8-9-14-15(10-11)19(16(18-14)12(2)17)13-6-4-3-5-7-13/h3-10,12H,17H2,1-2H3/t12-/m1/s1 |
InChI 键 |
SUVXIQIFHANZHY-GFCCVEGCSA-N |
手性 SMILES |
CC1=CC2=C(C=C1)N=C(N2C3=CC=CC=C3)[C@@H](C)N |
规范 SMILES |
CC1=CC2=C(C=C1)N=C(N2C3=CC=CC=C3)C(C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


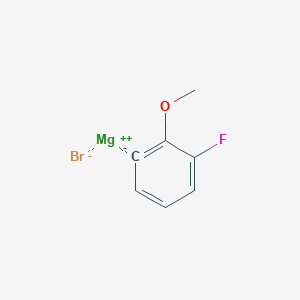
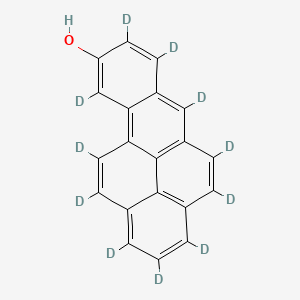
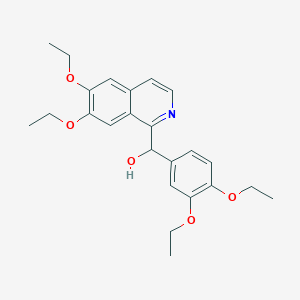
![1-[2,2,5,5-tetramethyl-3-(methylsulfonylsulfanylmethyl)(115N)pyrrol-1-yl]ethanone](/img/structure/B13445104.png)
![2,3,4,5-tetrahydro-1H-benzo[b]azepin-6-ol](/img/structure/B13445111.png)
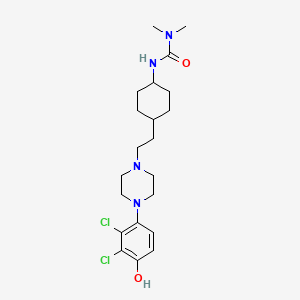
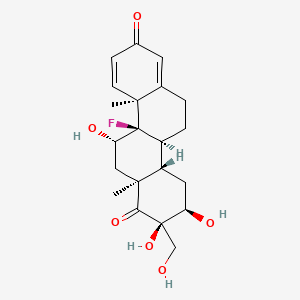
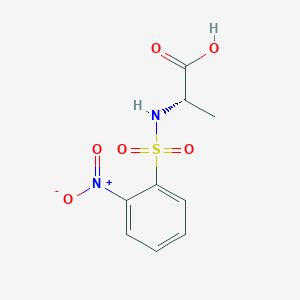
![(6S)-6-[[4-(trifluoromethoxy)phenyl]methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B13445136.png)
![6-Chloro-2-oxo-N-[1-(phenylmethyl)-1H-pyrazol-5-yl]-3(2H)-benzoxazolepropanamide](/img/structure/B13445147.png)
![[(2~{S},3~{R})-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxidanylidene-2,3-dihydro-1,5-benzothiazepin-3-yl] ethanoate](/img/structure/B13445150.png)
